

Technical Guide: Fmoc-Gly-Pro-Hyp-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fmoc-Gly-Pro-Hyp-OH

Cat. No.: B574292

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CAS Number: 185213-75-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fmoc-Gly-Pro-Hyp-OH**, a key building block in the synthesis of collagen-mimetic peptides (CMPs) and a valuable tool in biomaterials science and drug development.

Chemical Properties and Data

Fmoc-Gly-Pro-Hyp-OH is an N-terminally protected tripeptide composed of Glycine, Proline, and Hydroxyproline. The Fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its use in standard solid-phase peptide synthesis (SPPS).

Property	Value	Source
CAS Number	185213-75-6	[1] [2] [3] [4]
Molecular Formula	C ₂₇ H ₂₉ N ₃ O ₇	
Molecular Weight	507.54 g/mol	
Appearance	White Powder	
Purity	>95% (HPLC available from commercial suppliers)	
Storage Conditions	-20°C, protected from light, in a cool and dry place	

Synthesis and Purification

While a specific protocol for the direct synthesis of **Fmoc-Gly-Pro-Hyp-OH** is not readily available in the reviewed literature, a detailed methodology for a closely related tert-butyl protected analogue, Fmoc-Pro-Hyp(tBu)-Gly-OH, provides a viable synthetic route that can be adapted. The synthesis is typically performed in solution phase.

Experimental Protocol: Adapted Solution-Phase Synthesis

This protocol is adapted from the synthesis of Fmoc-Pro-Hyp(tBu)-Gly-OH and outlines a potential pathway to **Fmoc-Gly-Pro-Hyp-OH**.

Step 1: Synthesis of the Dipeptide (Pro-Hyp)

- Commercially available Fmoc-Pro-OH is coupled with H-Hyp-OMe using a standard coupling agent such as HBTU or HATU in the presence of a base like diisopropylethylamine (DIPEA) in a suitable solvent like dimethylformamide (DMF).
- The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Fmoc Deprotection

- The purified Fmoc-Pro-Hyp-OMe is dissolved in a solution of 20% piperidine in DMF to remove the Fmoc protecting group.
- The reaction is typically complete within 30 minutes at room temperature.
- The solvent and piperidine are removed under vacuum.

Step 3: Coupling of Glycine

- The resulting H-Pro-Hyp-OMe is then coupled with Fmoc-Gly-OH using a similar coupling procedure as in Step 1.

- The reaction is monitored for completion, and the crude product is worked up and purified.

Step 4: Saponification

- The methyl ester of the protected tripeptide (Fmoc-Gly-Pro-Hyp-OMe) is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of solvents like THF and water.
- After the reaction is complete, the solution is acidified to a pH of 2-3 with a dilute acid (e.g., 1N HCl).
- The product, **Fmoc-Gly-Pro-Hyp-OH**, is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to yield the final product.

Purification

The final product is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

- Column: C18 stationary phase.
- Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
- Detection: UV at 210-220 nm.

Fractions containing the pure product are collected and lyophilized to obtain a white powder.

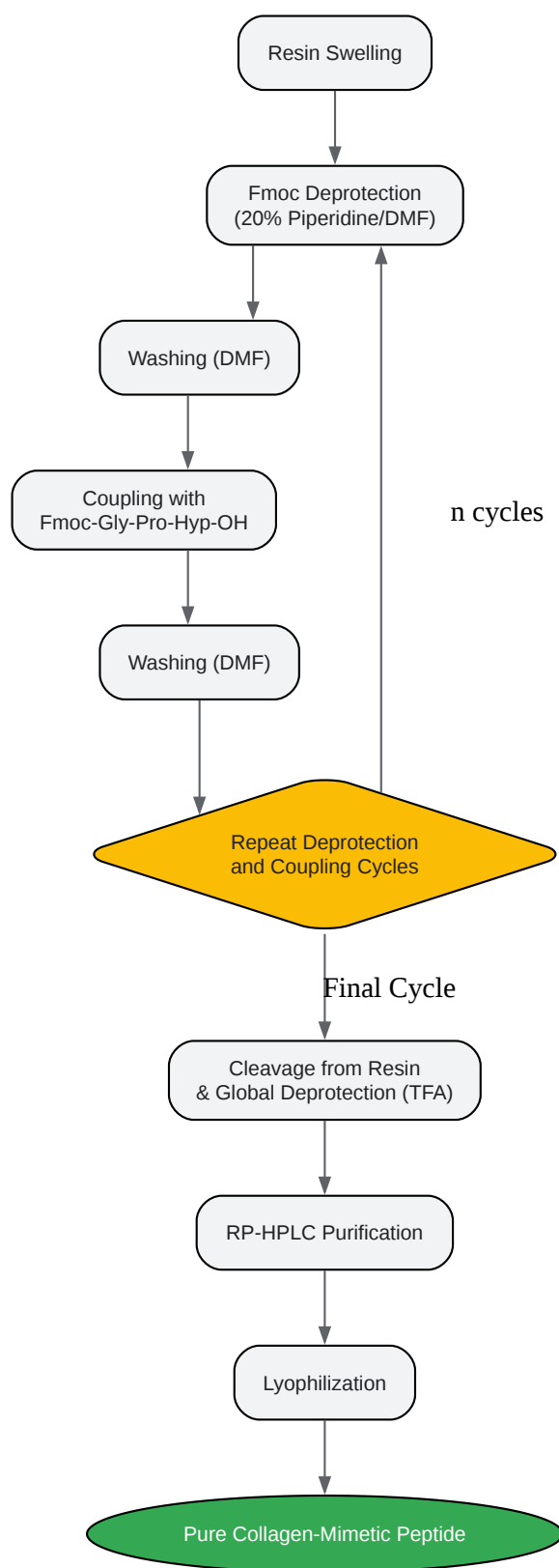
Applications in Collagen-Mimetic Peptide Synthesis

Fmoc-Gly-Pro-Hyp-OH is a valuable building block for the solid-phase synthesis of collagen-mimetic peptides (CMPs). The Gly-Pro-Hyp sequence is a common repeating motif in natural collagen, and synthetic peptides containing this sequence can self-assemble into triple-helical structures.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

- **Resin Preparation:** A suitable resin for peptide acid synthesis, such as a 2-chlorotrityl chloride resin, is used. The first amino acid is attached to the resin.
- **Fmoc Deprotection:** The Fmoc group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.
- **Coupling:** The **Fmoc-Gly-Pro-Hyp-OH** tripeptide (typically 2-3 equivalents) is pre-activated with a coupling reagent (e.g., HBTU/DIPEA) and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.
- **Washing:** The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
- **Repeat:** The deprotection and coupling steps are repeated to elongate the peptide chain with additional amino acids or tripeptide units.
- **Cleavage and Global Deprotection:** Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
- **Purification:** The crude peptide is precipitated, collected, and purified by RP-HPLC.

Experimental Workflow



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Solid-Phase Synthesis of Collagen-Mimetic Peptides.

Biological Activity of the Deprotected Tripeptide (Gly-Pro-Hyp)

While **Fmoc-Gly-Pro-Hyp-OH** is primarily a synthetic intermediate, its deprotected form, the tripeptide Gly-Pro-Hyp, exhibits significant biological activity, particularly in the context of skin health and tissue regeneration.

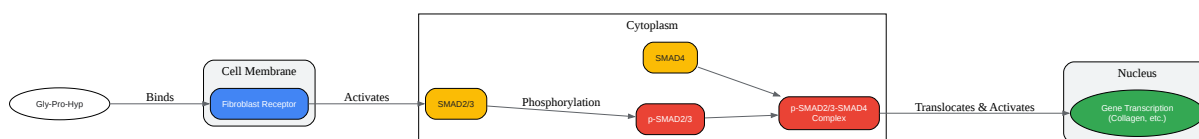
Fibroblast Stimulation and Extracellular Matrix Synthesis

The tripeptide Gly-Pro-Hyp, along with its metabolite Pro-Hyp, has been shown to stimulate the proliferation of fibroblasts. This activity is crucial for the maintenance and repair of the extracellular matrix (ECM).

Signaling Pathways

Recent studies suggest that Gly-Pro-Hyp can influence key signaling pathways in fibroblasts, leading to increased synthesis of collagen and other ECM components.

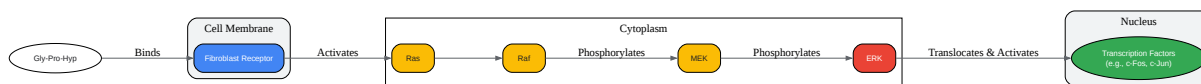
The Transforming Growth Factor-beta (TGF- β) signaling pathway is a critical regulator of ECM production. Gly-Pro-Hyp is thought to engage fibroblast receptors, which can lead to the activation of the canonical TGF- β /SMAD pathway. This involves the phosphorylation of SMAD proteins, their translocation to the nucleus, and the subsequent transcription of genes encoding for collagen and other ECM proteins.



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TGF- β /SMAD Signaling Activated by Gly-Pro-Hyp.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another important signaling cascade involved in cell proliferation and differentiation. The binding of Gly-Pro-Hyp to fibroblast receptors can also trigger the MAPK/ERK pathway, contributing to the overall pro-proliferative and ECM-stimulatory effects.



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MAPK/ERK Signaling Activated by Gly-Pro-Hyp.

Conclusion

Fmoc-Gly-Pro-Hyp-OH is a crucial reagent for the synthesis of collagen-mimetic peptides, enabling research into collagen structure, function, and its applications in biomaterials and tissue engineering. Furthermore, the biological activity of its deprotected form, Gly-Pro-Hyp, highlights its relevance in the development of therapeutics and cosmeceuticals aimed at promoting skin health and tissue repair. This guide provides a foundational understanding of its synthesis, applications, and the biological significance of its core tripeptide sequence for researchers and developers in the field.

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- To cite this document: BenchChem. [Technical Guide: Fmoc-Gly-Pro-Hyp-OH]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b574292#cas-number-for-fmoc-gly-pro-hyp-oh>]

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